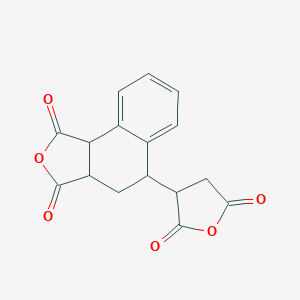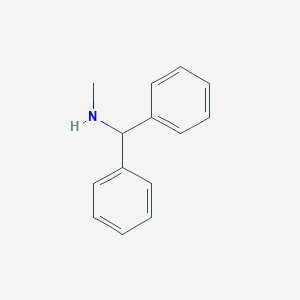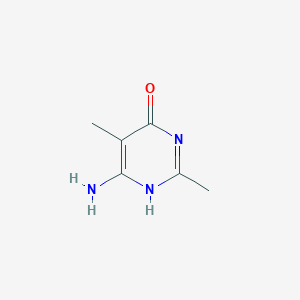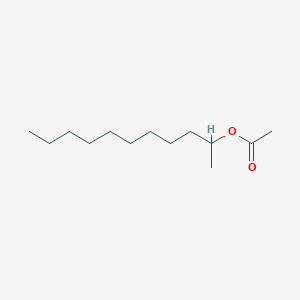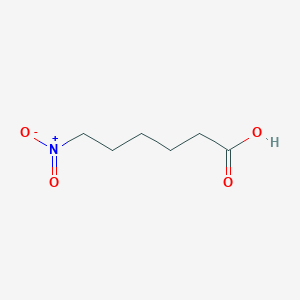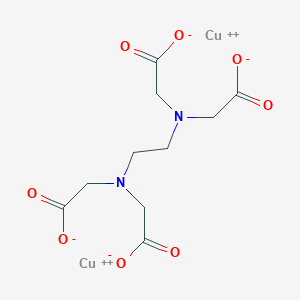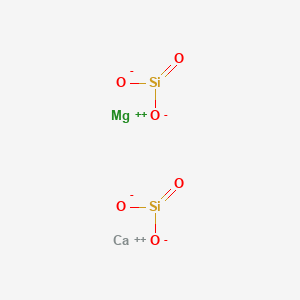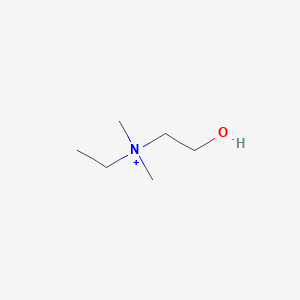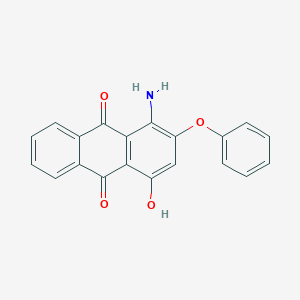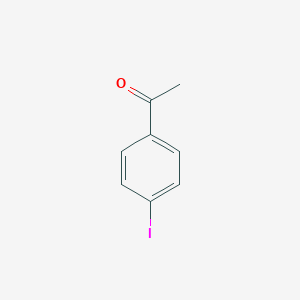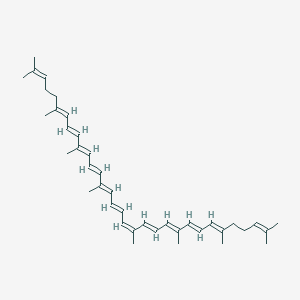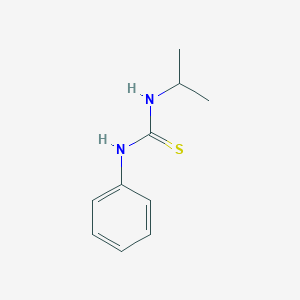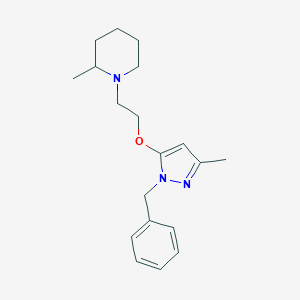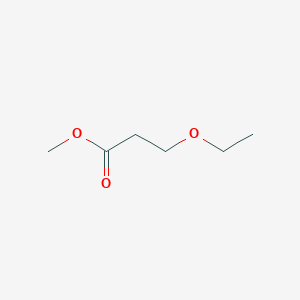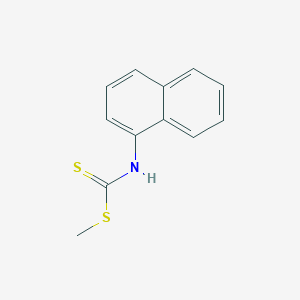
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI), also known as CMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMN is a thiol compound that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) is not fully understood, but it is believed to be related to its thiol group. Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been shown to react with thiol groups on proteins, leading to changes in protein structure and function. Additionally, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been shown to induce oxidative stress in cells, which may contribute to its anticancer activity.
Biochemische Und Physiologische Effekte
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been shown to have various biochemical and physiological effects, including antioxidant activity, inhibition of cancer cell growth, and modulation of protein structure and function. Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) in lab experiments is its thiol group, which allows it to react with proteins and other biomolecules. Additionally, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) is relatively easy to synthesize and purify, making it a convenient reagent for research. However, one limitation of using Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI). One area of interest is the development of Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI)-based anticancer drugs, which could potentially be used to treat a variety of cancers. Additionally, further investigation is needed to fully understand the mechanism of action of Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) and its effects on protein structure and function. Finally, the potential applications of Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) in materials science, such as the synthesis of thiol-functionalized polymers and nanoparticles, warrant further investigation.
Synthesemethoden
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) can be synthesized using a two-step process involving the reaction of naphthalene-1-thiol with methyl chloroformate followed by the reaction of the resulting intermediate with sodium sulfide. The resulting product is purified using column chromatography to obtain pure Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI).
Wissenschaftliche Forschungsanwendungen
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been used as a thiol reagent to investigate the role of thiols in protein structure and function. In materials science, Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) has been studied for its potential as a precursor for the synthesis of thiol-functionalized polymers and nanoparticles.
Eigenschaften
CAS-Nummer |
13037-43-9 |
|---|---|
Produktname |
Carbamodithioic acid, 1-naphthalenyl-, methyl ester (9CI) |
Molekularformel |
C12H11NS2 |
Molekulargewicht |
233.4 g/mol |
IUPAC-Name |
methyl N-naphthalen-1-ylcarbamodithioate |
InChI |
InChI=1S/C12H11NS2/c1-15-12(14)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) |
InChI-Schlüssel |
AMWMILZYBSFDJC-UHFFFAOYSA-N |
Isomerische SMILES |
CSC(=NC1=CC=CC2=CC=CC=C21)S |
SMILES |
CSC(=S)NC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CSC(=S)NC1=CC=CC2=CC=CC=C21 |
Andere CAS-Nummern |
13037-43-9 |
Synonyme |
1-Naphthalenedithiocarbamic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



